1-Bromo-2-fluoro-4-methoxy-3-methylbenzene

Description

Overview of Halogenated and Methoxy-Substituted Aromatic Compounds in Synthetic Strategies and Research

Halogenated aromatic compounds are indispensable precursors in a multitude of synthetic transformations. researchgate.net The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of powerful cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The Unique Structural Features of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene and its Potential as a Versatile Building Block

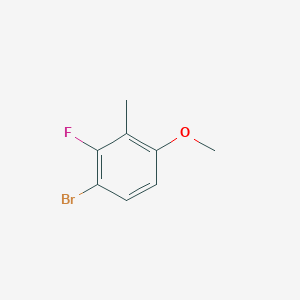

The specific arrangement of substituents in this compound imparts a unique combination of electronic and steric properties, positioning it as a potentially valuable and versatile building block in organic synthesis. The molecule features a bromine atom, a fluorine atom, a methoxy (B1213986) group, and a methyl group attached to a central benzene (B151609) ring.

The interplay between the electron-withdrawing inductive effects of the halogens (bromine and fluorine) and the electron-donating mesomeric effect of the methoxy group creates a distinct electronic landscape across the aromatic ring. This, in conjunction with the steric hindrance provided by the methyl group and the adjacent substituents, allows for highly specific and regioselective chemical transformations. The bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions, while the other substituents can direct further functionalization or be modified in subsequent synthetic steps.

Table 1: Physicochemical Properties of Related Aromatic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-2-fluoro-4-methoxybenzene | 131098-39-0 | C₇H₆BrFO | 205.02 |

| 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene | 1239591-03-7 | C₈H₈BrFO | 219.05 |

| 1-Bromo-2-fluoro-4-iodo-3-methylbenzene | 1000576-29-3 | C₇H₅BrFI | 314.92 |

| 1-Bromo-4-fluoro-2-methylbenzene | 452-63-1 | C₇H₆BrF | 189.03 |

This table is for illustrative purposes and contains data for structurally similar compounds due to the absence of specific data for this compound.

Challenges and Opportunities in the Regiocontrolled Synthesis and Functionalization of Highly Substituted Benzene Derivatives

The synthesis of highly substituted benzene derivatives with precise control over the position of each substituent presents a significant challenge in organic chemistry. The directing effects of existing substituents must be carefully considered to achieve the desired isomer. Traditional electrophilic aromatic substitution reactions on substituted benzenes often yield mixtures of products, necessitating complex purification procedures.

However, these challenges also create opportunities for the development of novel synthetic methodologies. Modern organic synthesis increasingly relies on directed ortho-metalation, halogen-metal exchange, and sophisticated cross-coupling strategies to achieve regiocontrol. For a molecule like this compound, a multi-step synthesis would be required, carefully orchestrating the introduction of each functional group to ensure the correct final arrangement. The order of reactions is critical; for instance, the introduction of a bromine atom can be achieved via electrophilic bromination, but the regioselectivity will be governed by the directing effects of the other substituents present on the ring at that stage.

Scope and Research Objectives Pertaining to this compound

Given the unique substitution pattern of this compound, research efforts concerning this molecule would likely focus on several key areas:

Development of an Efficient and Regioselective Synthesis: A primary objective would be to establish a reliable and high-yielding synthetic route to this specific isomer. This would likely involve a multi-step sequence, potentially starting from a less substituted aromatic precursor.

Exploration of its Reactivity in Cross-Coupling Reactions: A thorough investigation of its utility in various palladium-catalyzed and other metal-catalyzed cross-coupling reactions would be crucial to establish its value as a synthetic building block.

Investigation of Further Functionalization: Research could explore the selective modification of the other substituents or the remaining C-H bonds on the aromatic ring to generate a library of novel, highly functionalized aromatic compounds.

Application in the Synthesis of Target Molecules: Ultimately, the utility of this compound would be demonstrated through its incorporation into the synthesis of complex target molecules, such as pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties. The development of Bcr-Abl tyrosine-kinase inhibitors, for example, has involved the strategic use of halogenated and methoxy-substituted phenylamino-pyrimidine scaffolds. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDZYIKNNRUBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Bromo 2 Fluoro 4 Methoxy 3 Methylbenzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 1-bromo-2-fluoro-4-methoxy-3-methylbenzene involves strategically disconnecting the substituents from the aromatic core to identify plausible precursors. The substitution pattern (1-bromo, 2-fluoro, 4-methoxy, 3-methyl) presents a significant regiochemical challenge. The directing effects of the substituents must be carefully considered:

Methyl (-CH₃): Ortho, para-directing, activating.

Methoxy (B1213986) (-OCH₃): Strongly ortho, para-directing, activating. libretexts.org

Fluoro (-F): Ortho, para-directing, deactivating.

Bromo (-Br): Ortho, para-directing, deactivating.

Given these effects, the introduction of the fluorine atom is often best accomplished in the final steps, frequently via a Sandmeyer-type reaction like the Balz-Schiemann, which transforms an amine into a fluoride (B91410). This approach circumvents the difficulties of direct fluorination on a highly substituted ring and fixes the position of the fluorine atom irrespective of the directing effects of other groups.

Therefore, a primary disconnection is the C-F bond, pointing to an aniline (B41778) precursor: 2-Amino-1-bromo-5-methoxy-4-methylbenzene .

Figure 1: Primary Retrosynthetic Disconnection

Further disconnections on this aniline intermediate can be envisioned. The relationship between the substituents (amino, bromo, methoxy, methyl) guides the subsequent steps. A logical approach would involve synthesizing a multisubstituted benzene (B151609) ring and then introducing the final groups through controlled electrophilic aromatic substitution or functional group interconversion.

Precursor Identification and Synthesis for Individual Ring Substituents

The synthesis of the key aniline intermediate, and ultimately the target compound, relies on a robust toolkit of reactions for installing each substituent onto the aromatic ring.

Bromination Strategies for Substituted Benzenes

Bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). khanacademy.org The reaction typically involves molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum trichloride (B1173362) (AlCl₃), to generate a potent electrophile. chemistrystudent.comlibretexts.org The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the π-electron system of the benzene ring. chemistrystudent.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. libretexts.org

The regiochemical outcome of bromination is dictated by the existing substituents on the ring. Activating groups direct the incoming electrophile to the ortho and para positions, while deactivating groups (except for halogens) generally direct to the meta position. For a precursor like 4-methoxy-3-methylanisole (3-methyl-4-methoxyphenol), the powerful ortho, para-directing methoxy group and the ortho, para-directing methyl group would strongly influence the position of bromination.

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| Br₂ / FeBr₃ or AlBr₃ | The most common and traditional method for aromatic bromination. The Lewis acid activates the bromine. | Inert solvent (e.g., CCl₄, CS₂), room temperature or gentle heating. |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine. Often used with a proton source like H₂SO₄ or silica (B1680970) gel. | Various solvents (e.g., CH₂Cl₂, CH₃CN), often used for substrates sensitive to strong Lewis acids. |

| Br₂ in Acetic Acid | A moderately reactive system suitable for activated aromatic rings like phenols and anilines. | Acetic acid as solvent, often at room temperature. |

Fluorination Techniques for Aryl Systems

The introduction of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. scienceinfo.com Therefore, specialized methods have been developed.

Nucleophilic methods are the most common strategies for synthesizing aryl fluorides.

Balz-Schiemann Reaction: This is a cornerstone of aryl fluoride synthesis. jk-sci.com The reaction transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate (B81430) intermediate. scienceinfo.comchemistrylearner.com The process involves:

Diazotization of the aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. byjus.com

Addition of fluoroboric acid (HBF₄) or another source of the tetrafluoroborate anion (BF₄⁻) to precipitate the relatively stable aryl diazonium tetrafluoroborate salt. chemistrylearner.comscientificupdate.com

Thermal or photochemical decomposition of the isolated salt, which releases nitrogen gas and boron trifluoride, yielding the desired aryl fluoride. scienceinfo.comjk-sci.com

The reaction is thought to proceed via an SN1-type mechanism involving an aryl cation intermediate. scienceinfo.comscientificupdate.com While robust, a significant drawback for large-scale synthesis can be the potentially explosive nature of diazonium salts upon thermal decomposition. byjus.comscientificupdate.com

Transition-Metal Catalyzed Methods: In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives. These methods typically involve the cross-coupling of an aryl (pseudo)halide or an equivalent precursor with a nucleophilic fluoride source. numberanalytics.comrsc.org

Palladium-catalyzed fluorination: This approach often uses aryl triflates or bromides as substrates. nih.govacs.org Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle, which is believed to involve oxidative addition, fluoride transfer, and reductive elimination. acs.org

Copper-mediated/catalyzed fluorination: Copper-based systems can effectively fluorinate aryl iodides and, in some cases, aryl bromides. nih.govjst.go.jp These reactions often require specific ligands and can proceed through a proposed Cu(I)/Cu(III) catalytic cycle. nih.gov

| Method | Precursor | Fluoride Source | Key Features |

|---|---|---|---|

| Balz-Schiemann Reaction | Aromatic Amine (Aniline derivative) | HBF₄, NaBF₄ | Classic, reliable method; stoichiometric; potential thermal hazard. scienceinfo.combyjus.com |

| Palladium-Catalyzed Coupling | Aryl Triflates, Bromides, Iodides | CsF, AgF, KF | Catalytic, milder conditions, good functional group tolerance. rsc.orgacs.org |

| Copper-Catalyzed Coupling | Aryl Iodides, Bromides, Boronic Acids | KF, CsF, AgF | Uses a less expensive metal catalyst; scope can be substrate-dependent. numberanalytics.comnih.gov |

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an "electrophilic fluorine" (F⁺). wikipedia.org These reagents typically feature a fluorine atom attached to a highly electronegative group, most commonly nitrogen. wikipedia.org

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). numberanalytics.comalfa-chemistry.com The reaction proceeds via a standard electrophilic aromatic substitution mechanism. researchgate.net However, controlling regioselectivity can be a significant challenge, especially with multiple activating groups on the ring, which can lead to mixtures of isomers. numberanalytics.com For highly substituted, specific targets like this compound, electrophilic fluorination is generally a less viable strategy than a directed method like the Balz-Schiemann reaction.

| Reagent | Full Name | Characteristics |

|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly effective, stable, commercially available solid. alfa-chemistry.com |

| NFSI | N-Fluorobenzenesulfonimide | Stable, solid reagent with high fluorinating power. wikipedia.orgalfa-chemistry.com |

| N-Fluoropyridinium salts | Various salts (e.g., triflate, tetrafluoroborate) | Among the earlier developed electrophilic fluorinating agents. numberanalytics.com |

Methoxy Group Introduction and Alkylation Reactions

The methoxy group (-OCH₃) is typically introduced by the alkylation of a corresponding phenol (B47542) (-OH group). This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide anion, which then attacks an alkylating agent. alfa-chemistry.com

Common reagents and conditions include:

Alkylating Agents: Dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) are the most common and effective methylating agents. brainly.com

Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) are often used to facilitate the nucleophilic substitution.

The selective methylation of one hydroxyl group in the presence of others can sometimes be achieved by controlling the stoichiometry of the reagents or by exploiting differences in the acidity of the phenolic protons. alfa-chemistry.com For instance, in a molecule with multiple hydroxyl groups, the most acidic one will be deprotonated and alkylated first. alfa-chemistry.com

Methyl Group Incorporation on the Aromatic Ring

The introduction of a methyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Several methods exist, with the choice often dictated by the existing substituents on the ring and the desired regioselectivity.

One of the most common methods for introducing a methyl group is the Friedel-Crafts alkylation . This reaction involves the treatment of an aromatic compound with a methyl halide (e.g., methyl chloride or methyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the substituents already present on the benzene ring will determine the position of the incoming methyl group. openstax.orgfiveable.me For instance, activating groups will direct the methylation to the ortho and para positions, while deactivating groups will direct it to the meta position. libretexts.orglibretexts.org

However, Friedel-Crafts alkylation is not without its limitations. The reaction is often incompatible with strongly deactivated benzene rings, such as those bearing a nitro group. openstax.orglibretexts.org Additionally, the reaction can be prone to over-alkylation, where multiple methyl groups are added to the ring.

An alternative approach is the Friedel-Crafts acylation , followed by a reduction step. youtube.com This two-step process involves first introducing an acyl group (e.g., acetyl group) via reaction with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. libretexts.org The resulting ketone can then be reduced to a methyl group using methods like the Clemmensen reduction (zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). youtube.com This approach avoids the issue of over-alkylation and can be used with a wider range of substrates.

Recent research has also explored the role of methyl groups in the thermal polymerization of polycyclic aromatic hydrocarbons, revealing complex mechanisms of methyl transfer and subsequent aromatization. acs.org Furthermore, the recognition of multiple methyl groups on aromatic rings by synthetic cavities highlights the subtle yet significant interactions these groups can have. nih.gov

Stepwise Assembly Approaches for the Poly-Substituted Benzene Core

The synthesis of a polysubstituted benzene like this compound often necessitates a stepwise approach to ensure the correct placement of each functional group. openstax.orglibretexts.org The order of reactions is critical, as the directing effects of the substituents dictate the position of subsequent functionalizations. libretexts.orgyoutube.com

Sequential Functionalization Strategies for Controlled Substitution Patterns

Sequential functionalization is a powerful strategy for the synthesis of complex benzene derivatives. researchgate.netnih.gov This approach involves the iterative introduction of functional groups, allowing for precise control over the final substitution pattern. acs.orgsciencedaily.comnagoya-u.ac.jp For example, a recent study demonstrated the programmed synthesis of penta- and hexa-substituted benzenes by sequentially installing different aryl groups. sciencedaily.comnagoya-u.ac.jp

The key to successful sequential functionalization lies in understanding and utilizing the directing effects of the substituents at each step. libretexts.orglibretexts.org For instance, in the synthesis of m-bromoaniline from benzene, the nitro group, being a meta-director, is introduced first, followed by bromination, and finally, reduction of the nitro group to an amine. libretexts.orglibretexts.org This specific order ensures the desired meta relationship between the bromo and amino groups.

Similarly, the synthesis of p-nitropropylbenzene from benzene requires a Friedel-Crafts acylation first, followed by reduction to the propyl group, and then nitration. libretexts.orglibretexts.org The initial acylation is necessary because Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings, such as nitrobenzene. libretexts.orglibretexts.org

Recent advancements have focused on developing catalytic methods for the sequential functionalization of C-H bonds, offering a more efficient and atom-economical approach to constructing complex benzenes. researchgate.netnih.gov These methods often utilize directing groups to achieve high regioselectivity. nih.gov

Directed Ortho Metalation (DoM) in Aryl Halide Synthesis

Directed ortho metalation (DoM) is a powerful and widely used method for the regioselective functionalization of aromatic compounds, including the synthesis of aryl halides. unblog.frorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. organic-chemistry.org

A variety of functional groups can act as DMGs, with varying degrees of directing ability. organic-chemistry.org Strong DMGs include amides, carbamates, and sulfonamides, while moderate DMGs include ethers and amines. organic-chemistry.org The choice of the organolithium base and solvent is also crucial for the success of the DoM reaction. uwindsor.ca

In the context of aryl halide synthesis, DoM can be used to introduce a halogen atom at a specific position on the aromatic ring. For example, a patent describes the synthesis of 2-fluoro-4-methoxybenzaldehyde (B32593) from 1-bromo-2-fluoro-4-methoxybenzene via a DoM reaction. In this case, the bromo group acts as a directing group for lithiation, followed by reaction with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

It is important to note that for aryl bromides and iodides, a competitive halogen-metal exchange reaction can occur, which may be faster than the directed lithiation. uwindsor.caacs.org However, for aryl chlorides and fluorides, directed lithiation is generally the favored pathway. uwindsor.ca

Recent developments in DoM include the use of new dialkylmagnesium bases for the regioselective magnesiation of arenes, expanding the scope and utility of this methodology. rsc.org

Chemo- and Regioselective Considerations in Multi-Step Syntheses

The successful synthesis of complex molecules like this compound hinges on careful consideration of chemo- and regioselectivity at each step. researchgate.netnih.govnih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In multi-step syntheses, the order of reactions is paramount in controlling the final substitution pattern. libretexts.orglibretexts.org The directing effects of the substituents already present on the aromatic ring will dictate the position of incoming electrophiles. youtube.com For example, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.orglibretexts.org

A well-designed synthesis will leverage these directing effects to achieve the desired regiochemistry. youtube.com For instance, if a meta-relationship between two substituents is required, a meta-directing group should be introduced first. libretexts.orglibretexts.org Conversely, if an ortho or para relationship is desired, an ortho,para-directing group should be introduced first.

Furthermore, functional group interconversions can be employed to alter the directing properties of a substituent during a synthesis. youtube.com For example, a nitro group, which is a meta-director, can be reduced to an amino group, which is an ortho,para-director. youtube.com This allows for a change in the regiochemical outcome of subsequent reactions.

Recent research has focused on developing tandem reaction strategies that combine multiple bond-forming events in a single pot, with high chemo- and regioselectivity. researchgate.netnih.govnih.gov These approaches often rely on the careful selection of catalysts and reaction conditions to control the outcome of the transformation.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and selectivity while minimizing reaction time and waste. beilstein-journals.orgprismbiolab.com This process often involves the systematic variation of parameters such as temperature, solvent, catalyst, and reagent stoichiometry. prismbiolab.com

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or machine learning algorithms to efficiently explore the vast parameter space. beilstein-journals.orgnih.gov These data-driven methods can accelerate the discovery of optimal reaction conditions and provide valuable insights into the reaction mechanism. beilstein-journals.orgnih.gov

Transition-Metal Catalysis in Carbon-Halogen Bond Formation and Cleavage

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation and cleavage of carbon-halogen bonds. nih.gov These methods often proceed under milder conditions and with higher functional group tolerance compared to traditional methods. nih.gov

Carbon-Halogen Bond Formation:

Transition-metal catalyzed methods for the formation of carbon-halogen bonds have largely replaced traditional methods that often require harsh conditions and stoichiometric reagents. nih.gov A variety of transition metals, including palladium, copper, and nickel, have been employed in these transformations. For instance, a CuBr₂-promoted cyclization and bromination of arene-alkyne substrates has been developed for the synthesis of 9-bromophenanthrene (B47481) derivatives, proceeding via the reductive elimination of a Cu(III) species. rsc.org

Carbon-Halogen Bond Cleavage:

The cleavage of carbon-halogen bonds is a key step in many cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The activation of carbon-fluorine bonds, in particular, has been a significant challenge due to their high bond strength. nih.govresearchgate.net However, recent advances have led to the development of transition-metal catalyzed methods for the cross-coupling of aryl fluorides. nih.govresearchgate.net

The selective cleavage of carbon-carbon bonds by transition metals is another area of active research, offering novel strategies for the construction of complex molecules. illinois.eduthieme-connect.com

Solvent Effects and Reaction Environment Influences

The choice of solvent and the broader reaction environment are critical factors that can significantly influence the yield, purity, and selectivity of the synthesis of this compound. These parameters affect reactant solubility, the stability of intermediates, and the reactivity of the electrophilic or nucleophilic species involved in the synthetic steps.

A plausible synthetic route to this compound involves the bromination of a precursor such as 2-fluoro-4-methoxy-3-methylbenzene. The directing effects of the existing substituents (fluoro, methoxy, and methyl groups) will guide the incoming bromine atom. The methoxy and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of the bromination.

Alternatively, a Sandmeyer reaction provides a versatile method for introducing a bromine atom onto the aromatic ring via a diazonium salt intermediate. wikipedia.orgnih.gov This approach would typically start from an aniline precursor, such as 4-amino-2-fluoro-6-methoxy-5-methylaniline. The Sandmeyer reaction is known to be sensitive to the reaction medium. nih.gov

Solvent Polarity and Type:

The polarity of the solvent can have a profound impact on the reaction rate and selectivity. For electrophilic bromination, a range of solvents can be employed, from nonpolar to polar aprotic.

Nonpolar Solvents: In solvents like carbon tetrachloride (CCl₄) and hexane, the solubility of polar reagents may be limited, potentially slowing down the reaction. However, they can be advantageous in minimizing side reactions.

Halogenated Solvents: Dichloromethane (CH₂Cl₂) and chloroform (B151607) (CHCl₃) are common solvents for bromination reactions due to their ability to dissolve a wide range of organic compounds and their relative inertness under many reaction conditions.

Polar Aprotic Solvents: Solvents such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) can stabilize charged intermediates, which may accelerate the reaction. For instance, the bromination of anilines and phenols has been effectively carried out in acetonitrile. nih.gov

Protic Solvents: While less common for electrophilic bromination due to potential side reactions with the solvent, in the context of a Sandmeyer reaction, the reaction is often carried out in an aqueous acidic medium to generate the diazonium salt. orgsyn.orggoogle.com

Temperature:

Reaction temperature is a critical parameter to control. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of undesired byproducts. For many electrophilic bromination reactions, temperatures are often kept low, sometimes even below room temperature, to enhance regioselectivity. In the case of the Sandmeyer reaction, the initial diazotization step is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. orgsyn.org The subsequent decomposition of the diazonium salt with a copper(I) bromide catalyst may require gentle heating.

Catalyst and Reagent Concentration:

The choice and concentration of the catalyst are pivotal. In electrophilic bromination, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is often used to polarize the bromine molecule, making it a more potent electrophile. The concentration of the brominating agent (e.g., Br₂ or N-bromosuccinimide) must be carefully controlled to favor mono-bromination and prevent the formation of di-brominated products.

In a Sandmeyer reaction, the catalytic amount of copper(I) bromide is crucial for the conversion of the diazonium salt to the aryl bromide. wikipedia.orgnih.gov

The following table summarizes the potential effects of different solvents and reaction conditions on the synthesis of a hypothetical substituted bromofluorobenzene, based on general principles and data from similar reactions.

| Parameter | Condition | Potential Effect on Yield and Selectivity |

| Solvent | Dichloromethane | Good solubility for many organic reactants; generally inert. |

| Acetonitrile | Can accelerate reactions by stabilizing charged intermediates. nih.gov | |

| Carbon Tetrachloride | Nonpolar, may slow down reactions with polar reagents but can improve selectivity. | |

| Water (in Sandmeyer) | Necessary for diazotization but requires careful control of pH and temperature. orgsyn.org | |

| Temperature | 0-5 °C | Often used for diazotization to maintain stability of the diazonium salt. orgsyn.org |

| Room Temperature | May be suitable for some electrophilic brominations, balancing rate and selectivity. | |

| Elevated Temperature | Increases reaction rate but may decrease selectivity and lead to byproduct formation. | |

| Catalyst | FeBr₃ (for bromination) | Activates the brominating agent, increasing the reaction rate. |

| CuBr (for Sandmeyer) | Essential for the conversion of the diazonium salt to the aryl bromide. wikipedia.orgnih.gov |

It is important to note that the optimal conditions would need to be determined experimentally for the specific synthesis of this compound.

Chemical Reactivity and Transformations of 1 Bromo 2 Fluoro 4 Methoxy 3 Methylbenzene

Halogen Reactivity and Selective Transformations

The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene provides a platform for investigating selective chemical transformations. The electronic properties of the methoxy (B1213986) and methyl groups, combined with the inherent differences between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds, allow for a high degree of control in various reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluorine and Bromine

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, proceeding through a two-step addition-elimination mechanism. libretexts.org This pathway involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity. libretexts.org

The feasibility of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing substituents on the ring, which are necessary to stabilize the anionic intermediate. libretexts.org In the context of haloarenes, the reactivity order for the leaving group is often F > Cl > Br > I. researchgate.net This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the rate-determining addition step. researchgate.netscience.gov

For this compound, the situation is nuanced. The ring is substituted with an electron-donating methoxy group and a weakly electron-donating methyl group, both of which deactivate the ring towards nucleophilic attack by destabilizing the anionic Meisenheimer intermediate. Consequently, SNAr reactions on this substrate are generally unfavorable and would require harsh conditions or exceptionally strong nucleophiles. libretexts.org However, should such a reaction be forced, the substitution would be expected to occur preferentially at the fluorine-bearing carbon over the bromine-bearing one, in line with the established reactivity patterns for SNAr. science.govscience.gov

| Factor | Influence on SNAr Reactivity | Rationale |

|---|---|---|

| Fluorine Leaving Group | Activating (relative to Br) | Higher electronegativity of F enhances the electrophilicity of the attached carbon and stabilizes the intermediate. researchgate.net |

| Bromine Leaving Group | Deactivating (relative to F) | Less electronegative than fluorine, providing less stabilization for the anionic intermediate. researchgate.net |

| Methoxy Group (-OCH3) | Deactivating | Strong electron-donating group that destabilizes the negative charge of the Meisenheimer complex. |

| Methyl Group (-CH3) | Deactivating | Weak electron-donating group that slightly destabilizes the anionic intermediate. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

A key feature of these transformations when applied to polyhalogenated substrates is their remarkable selectivity, which is governed by the oxidative addition step. libretexts.org The rate of oxidative addition of aryl halides to a palladium(0) catalyst follows the general trend of C-I > C-Br >> C-Cl >> C-F. nih.gov This trend is dictated by the bond dissociation energies of the carbon-halogen bonds.

Given this established reactivity order, this compound undergoes palladium-catalyzed cross-coupling reactions with exceptional chemoselectivity. The C-Br bond, being significantly more reactive towards palladium(0) than the robust C-F bond, will selectively participate in the reaction. This allows for the precise functionalization at the bromine-substituted position while leaving the fluorine atom intact for potential subsequent transformations.

For instance, in a Suzuki-Miyaura coupling, the compound would react with an arylboronic acid to selectively form a biaryl linkage at the C-Br position. nih.govnih.gov Similarly, in a Buchwald-Hartwig amination, an amine would be coupled exclusively at the site of the bromine atom. numberanalytics.comorganic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Predicted Product Type | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base | C-C Bond Formation | Exclusive reaction at the C-Br bond. libretexts.orgyoutube.com |

| Buchwald-Hartwig Amination | R2NH | Pd2(dba)3, Ligand, Base | C-N Bond Formation | Exclusive reaction at the C-Br bond. wikipedia.orgnumberanalytics.com |

| Negishi Coupling | Ar-ZnX | Pd(PPh3)4 | C-C Bond Formation | Exclusive reaction at the C-Br bond. |

The mechanism of palladium-catalyzed cross-coupling provides a clear rationale for the observed selectivity. The catalytic cycle begins when the active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond. libretexts.orgnumberanalytics.com This step is typically the rate-determining step and is much faster for aryl bromides than for aryl fluorides due to the lower C-Br bond energy. nih.govwalisongo.ac.id

While palladium catalysts are highly effective for activating C-Br bonds, the activation of the much stronger C-F bond is significantly more challenging and often requires a different strategic approach. Research has shown that nickel-based catalyst systems are more effective for promoting cross-coupling reactions at C-F centers. nih.govacs.org These reactions may be facilitated by the presence of ortho-directing groups or by using specialized ligands that enhance the reactivity of the nickel catalyst. nih.govacs.org This difference in catalyst preference allows for a powerful, mechanism-driven approach to sequential functionalization. One can first perform a selective palladium-catalyzed coupling at the C-Br bond of this compound, and then, in a separate step, target the remaining C-F bond using a nickel catalyst.

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithiums) and Subsequent Reactions

The preparation of organometallic reagents, such as Grignard (organomagnesium) and organolithium compounds, from aryl halides is another fundamental transformation that exhibits high selectivity. The formation of these reagents via halogen-metal exchange also depends on the carbon-halogen bond strength, with a reactivity order of I > Br > Cl. walisongo.ac.id The C-F bond is significantly less reactive and generally does not participate in these reactions under standard conditions. nih.gov

Therefore, when this compound is treated with magnesium metal (for Grignard formation) or an alkyllithium reagent like n-butyllithium (for organolithium formation), the reaction will occur exclusively at the C-Br position. walisongo.ac.id This provides a direct route to a highly reactive organometallic intermediate where the fluorine atom remains as a spectator substituent. This newly formed Grignard or organolithium reagent can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the original site of the bromine atom. youtube.com

Reductive Dehalogenation Methodologies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can often be achieved through methods like catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C) or with other reducing agents. The selectivity of this reaction is also governed by the relative lability of the carbon-halogen bonds.

Consistent with the trends seen in other reactions, the C-Br bond is more readily cleaved than the C-F bond. Therefore, it is possible to achieve selective reductive debromination of this compound. Under controlled hydrogenation conditions, the C-Br bond can be reduced to a C-H bond, yielding 1-fluoro-3-methoxy-2-methylbenzene, while the C-F bond remains intact. Full dehalogenation to remove both bromine and fluorine would require much more forcing conditions due to the high strength of the C-F bond.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) is a key functional group that significantly influences the reactivity of the aromatic ring. It is a strong electron-donating group through resonance, which activates the ring towards electrophilic attack. However, the methoxy group itself can also participate in specific reactions.

Cleavage Reactions of Aryl Ethers

Aryl ethers, such as the methoxy group in this compound, are known to undergo cleavage under harsh reaction conditions, typically in the presence of strong acids. This reaction involves the protonation of the ether oxygen, followed by nucleophilic attack on the methyl group. Commonly used reagents for this transformation include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids like boron tribromide (BBr₃). google.commasterorganicchemistry.com

The cleavage of the methyl ether would result in the formation of the corresponding phenol (B47542), 4-Bromo-3-fluoro-5-methylphenol.

Table 1: Reagents for Aryl Ether Cleavage

| Reagent | Conditions | Products |

| HBr | High temperature, concentrated acid | 4-Bromo-3-fluoro-5-methylphenol, Methyl bromide |

| HI | High temperature, concentrated acid | 4-Bromo-3-fluoro-5-methylphenol, Methyl iodide |

| BBr₃ | Anhydrous conditions, often in a chlorinated solvent | 4-Bromo-3-fluoro-5-methylphenol, Bromomethane |

This table presents typical reagents and conditions for the cleavage of aryl methyl ethers and the expected products for this compound.

Functional Group Interconversions Involving the Methoxy Group

While direct interconversion of the methoxy group on a polysubstituted aromatic ring like this compound is not a common transformation, it is theoretically possible through a sequence of reactions. For instance, the cleavage of the ether to the corresponding phenol opens up possibilities for further functionalization. The resulting phenolic hydroxyl group can be converted to other functional groups, such as a triflate, which is an excellent leaving group in cross-coupling reactions.

Reactivity of the Methyl Substituent

The methyl group (-CH₃) attached to the benzene ring is also a site for various chemical transformations, primarily involving the benzylic position.

Benzylic Functionalization Reactions (e.g., oxidation, halogenation)

The benzylic position of the methyl group is susceptible to free radical halogenation and oxidation.

Benzylic Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. chadsprep.commasterorganicchemistry.com This reaction would yield 1-Bromo-2-fluoro-4-(bromomethyl)-3-methylbenzene. The presence of a commercially available analog, 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene, suggests the feasibility of such benzylic halogenations.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. xmu.edu.cn This transformation would convert this compound into 2-Bromo-3-fluoro-5-methoxybenzoic acid.

Table 2: Benzylic Functionalization Reactions

| Reaction Type | Reagent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 1-Bromo-2-fluoro-4-(bromomethyl)-3-methylbenzene |

| Benzylic Oxidation | Potassium permanganate (KMnO₄) | 2-Bromo-3-fluoro-5-methoxybenzoic acid |

This table outlines common benzylic functionalization reactions and the expected products for this compound.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Deactivation Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. The regiochemical outcome of EAS on this compound is determined by the directing effects of the four substituents.

The directing effects of the substituents are as follows:

Methoxy group (-OCH₃): Strongly activating and ortho-, para-directing.

Methyl group (-CH₃): Activating and ortho-, para-directing.

Fluoro group (-F): Deactivating but ortho-, para-directing.

Bromo group (-Br): Deactivating but ortho-, para-directing.

The positions on the benzene ring relative to the substituents are numbered C1 to C6, starting from the carbon bearing the bromo group. The available positions for substitution are C5 and C6.

The activating methoxy and methyl groups will strongly direct incoming electrophiles to the positions ortho and para to them. The deactivating but ortho-, para-directing halogens will also influence the position of substitution.

Considering the positions of the existing substituents:

The methoxy group at C4 will direct to C3 (occupied) and C5.

The methyl group at C3 will direct to C2 (occupied), C4 (occupied), and C6.

The fluoro group at C2 will direct to C1 (occupied), C3 (occupied), and C5.

The bromo group at C1 will direct to C2 (occupied), C4 (occupied), and C6.

The most activated positions are C5 and C6. The methoxy group strongly activates the C5 position. The methyl group activates the C6 position. The fluoro group also directs to C5, while the bromo group directs to C6. Due to the strong activating effect of the methoxy group, the C5 position is expected to be the most nucleophilic and therefore the primary site of electrophilic attack. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C5, but the electronic effects are likely to be dominant.

Table 3: Predicted Major Regioisomer in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 1-Bromo-2-fluoro-4-methoxy-5-nitro-3-methylbenzene |

| Sulfonation | SO₃ | 5-Bromo-4-fluoro-2-methoxy-6-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Bromo-4-fluoro-2-methoxy-6-methylphenyl)ethan-1-one (for acetylation) |

This table predicts the major product of common electrophilic aromatic substitution reactions on this compound based on the analysis of substituent directing effects.

Theoretical and Computational Chemistry Studies on 1 Bromo 2 Fluoro 4 Methoxy 3 Methylbenzene

Electronic Structure Elucidation and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. For 1-bromo-2-fluoro-4-methoxy-3-methylbenzene, understanding its electronic structure is key to predicting its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO's energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. researchgate.netyoutube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net For substituted benzenes, the shapes and energies of these frontier orbitals are influenced by the attached functional groups. youtube.com

| Parameter | Description |

|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electrophilicity. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity. |

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic effects of its four substituents: bromo, fluoro, methoxy (B1213986), and methyl groups. These effects can be broadly categorized as inductive and resonance effects. youtube.com

Inductive Effect: This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. libretexts.org

Bromo (-Br) and Fluoro (-F): Both are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring. libretexts.org

Methoxy (-OCH3): The oxygen atom is electronegative, leading to a -I effect.

Methyl (-CH3): Alkyl groups are weakly electron-donating through induction (+I effect). libretexts.org

Resonance Effect: This effect involves the delocalization of pi electrons and lone pairs between the substituent and the aromatic ring. youtube.com

Methyl (-CH3): This group does not have lone pairs and does not participate in resonance in the same way.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| -Br | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating, Ortho-para directing |

| -F | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating, Ortho-para directing |

| -OCH3 | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Activating, Ortho-para directing |

| -CH3 | +I (Weakly electron-donating) | N/A | Activating, Ortho-para directing |

Conformational Analysis and Steric Effects

The spatial arrangement of the substituents on the benzene ring can significantly impact the molecule's properties and reactivity.

The methoxy and methyl groups are not fixed in a single orientation and can rotate around the bond connecting them to the benzene ring. Computational studies can be used to calculate the energy barriers for this rotation. For the methoxy group in unhindered aryl ethers, a planar conformation where the methyl group is in the same plane as the benzene ring is generally preferred. uba.ar This planar arrangement maximizes the resonance interaction between the oxygen's lone pair and the aromatic pi system. uba.ar However, the presence of adjacent substituents, as in this compound, can introduce steric hindrance that may favor a non-planar conformation. Theoretical calculations are necessary to determine the preferred dihedral angles of the methoxy and methyl groups relative to the benzene ring and the energy penalties for deviating from these conformations.

Steric hindrance, the repulsion between atoms in close proximity, plays a crucial role in determining the outcome of chemical reactions. In this compound, the substituents are positioned in a way that can significantly influence the approach of a reagent to the aromatic ring.

For electrophilic aromatic substitution, the positions on the ring that are electronically activated by the methoxy and methyl groups are the ortho and para positions relative to them. However, the positions ortho to the bulky bromo and methyl groups will be sterically hindered. This steric crowding can make it difficult for an incoming electrophile to attack these positions, even if they are electronically favorable. ncert.nic.in Therefore, the regioselectivity of a reaction is a result of the balance between electronic and steric effects. rsc.org Computational modeling of the transition states for attack at different positions can quantify the energetic cost of steric hindrance and predict the most likely site of reaction.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for understanding the factors that control their rates. For a polysubstituted benzene like this compound, predicting the outcome of a reaction, such as electrophilic aromatic substitution, requires a detailed analysis of the potential reaction mechanisms. libretexts.org

This involves identifying the possible intermediates and transition states for the reaction at each available position on the ring. By calculating the energies of these species, a reaction energy profile can be constructed. The transition state with the lowest activation energy will correspond to the fastest reaction pathway and will determine the major product. libretexts.org For instance, in an electrophilic aromatic substitution, the stability of the intermediate arenium ion (or sigma complex) is a key factor. youtube.com The substituents on the ring will influence the stability of this carbocation intermediate through both resonance and inductive effects. libretexts.org Computational analysis can pinpoint which intermediate is the most stable, thereby predicting the regioselectivity of the reaction.

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry provides powerful tools to map out the potential routes a chemical reaction can take and to determine the energy required for those transformations. For a substituted benzene ring like this compound, these studies are crucial for predicting its reactivity.

Reaction Pathway Modeling: Theoretical chemists use quantum mechanical methods, such as Density Functional Theory (DFT), to model the transition states and intermediate structures that may form during a reaction. For instance, in electrophilic aromatic substitution, computational models can predict the pathway for an incoming electrophile to add to the benzene ring, considering the directing effects of the existing bromo, fluoro, methoxy, and methyl groups. Similarly, for nucleophilic aromatic substitution, pathways for the displacement of the bromine or fluorine atom can be calculated. These models can also elucidate more complex, multi-step reaction mechanisms, such as those in metal-catalyzed cross-coupling reactions.

Energy Barrier Calculation: A key output of reaction pathway modeling is the calculation of activation energies, or energy barriers. These barriers represent the minimum energy required for a reaction to occur and are critical in determining the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. For example, a computational study could compare the energy barriers for bromination at different positions on a related precursor molecule to predict the most likely product.

Illustrative Data for Reaction Energy Barriers:

While specific data for the target compound is unavailable, a hypothetical set of calculated energy barriers for a substitution reaction on a similar molecule might look like the following table. This illustrates how computational data can be presented to compare the feasibility of different reaction pathways.

| Hypothetical Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C-1 (displacing Br) | 25.8 |

| Nucleophilic attack at C-2 (displacing F) | 35.2 |

| Electrophilic attack at C-5 | 18.5 |

| Electrophilic attack at C-6 | 22.1 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Understanding Regioselectivity and Chemoselectivity through Theoretical Calculations

Theoretical calculations are instrumental in predicting the outcomes of reactions where multiple products are possible.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. In this compound, the benzene ring has several non-equivalent positions where a reaction, such as nitration or another substitution, could occur. Computational models can determine the most likely site of reaction by calculating the relative energies of the possible intermediates or transition states. The directing effects of the substituents (activating methoxy and methyl groups vs. deactivating but ortho-, para-directing halogens) create a complex interplay that theoretical calculations can untangle.

Chemoselectivity: This relates to the preference for a reagent to react with one functional group over another. The target molecule possesses both a bromo and a fluoro substituent, which could both potentially participate in certain reactions like cross-coupling. Theoretical modeling can predict which C-halogen bond is more likely to react by calculating bond dissociation energies or the activation barriers for oxidative addition to a metal catalyst.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Frameworks

QSAR and QSPR models are computational tools that correlate the structural or property-based features of a set of chemicals with their biological activity (QSAR) or physical/chemical properties (QSPR). mdpi.com These models are widely used in environmental science and medicinal chemistry to predict the characteristics of untested compounds. mdpi.com While no specific QSAR or QSPR models for this compound have been identified, the framework for developing such models for halogenated aromatic compounds is well-established. nih.govresearchgate.net

The development of a QSAR or QSPR model generally follows these steps:

Data Collection: A dataset of structurally related compounds with experimentally determined values for the property or activity of interest is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can represent various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the observed activity or property. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. oecd.org

For a compound like this compound, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or water solubility by using a training set of other substituted benzenes. acs.orgbohrium.com Similarly, a QSAR model could predict its potential to bind to a biological target, such as the aryl hydrocarbon receptor, a common pathway for the action of halogenated aromatic compounds. nih.govnih.gov

Table of Common Molecular Descriptors in QSAR/QSPR for Aromatic Compounds:

| Descriptor Type | Examples | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Polarity, Electrostatic interactions |

| Topological | Wiener index, Balaban index | Molecular size and branching |

| Constitutional | Molecular weight, Atom counts (e.g., nBr, nF) | Basic molecular composition |

| Quantum-Chemical | Total energy, Electron density | Detailed electronic structure |

Role of 1 Bromo 2 Fluoro 4 Methoxy 3 Methylbenzene As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds is a cornerstone of modern organic chemistry, with applications ranging from organic electronics to medicinal chemistry. 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene serves as a strategic precursor in the construction of these elaborate structures, primarily through its capacity to undergo a variety of cross-coupling reactions.

The bromine atom on the aromatic ring is particularly amenable to participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the fusion of the benzene (B151609) ring of this compound with other aromatic or unsaturated systems. For instance, in a Suzuki coupling reaction, the bromo-substituted precursor can be reacted with an arylboronic acid in the presence of a palladium catalyst to generate a biaryl system, a common motif in many complex PAHs.

The fluorine and methoxy (B1213986) substituents on the ring play a crucial role in modulating the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of certain reactions, while the electron-donating methoxy group can direct electrophilic aromatic substitution reactions. This interplay of electronic effects allows for precise control over the synthetic route, guiding the construction of the target PAH or heterocycle with high selectivity.

In the synthesis of heterocycles, the bromo- and fluoro- substituents can also serve as handles for the introduction of heteroatoms. For example, the bromine atom can be displaced by nitrogen or oxygen nucleophiles in Buchwald-Hartwig amination or etherification reactions, respectively, to form nitrogen- or oxygen-containing heterocyclic rings fused to the original benzene core. The fluorine atom, while generally less reactive towards nucleophilic substitution than bromine, can be activated under specific conditions to participate in similar transformations.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Resulting Bond |

|---|---|---|---|---|

| Suzuki Coupling | This compound | Arylboronic acid | Palladium | Carbon-Carbon |

| Stille Coupling | This compound | Organostannane | Palladium | Carbon-Carbon |

| Heck Coupling | This compound | Alkene | Palladium | Carbon-Carbon |

Precursor for the Construction of Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar physical or chemical properties, is a powerful tool in drug discovery. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of bioisosteric analogues of known bioactive molecules.

The fluorine atom is a well-established bioisostere for a hydrogen atom. Its introduction into a drug molecule can significantly alter its metabolic stability and binding affinity to the target protein. The presence of a fluorine atom in this compound allows for the incorporation of this important bioisosteric element from the outset of the synthesis.

The synthetic versatility of this compound allows for the strategic manipulation of its functional groups to generate a library of bioisosteric analogues. For example, the bromo group can be converted into a wide range of other functionalities through substitution or cross-coupling reactions, providing access to a diverse set of compounds for biological screening.

Intermediate in the Preparation of Advanced Materials

The development of advanced materials with tailored electronic and optical properties is a rapidly growing field of research. Polysubstituted aromatic compounds are key building blocks in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. This compound, with its combination of reactive and modulating functional groups, is a valuable intermediate in the preparation of these advanced materials.

The bromo-functionalized core of the molecule allows for its incorporation into larger conjugated systems through polymerization or dendrimerization reactions. For instance, palladium-catalyzed polymerization reactions, such as the Suzuki or Stille polycondensation, can be employed to create polymers with backbones containing the 2-fluoro-4-methoxy-3-methylphenylene unit. The electronic properties of these polymers can be fine-tuned by the nature of the comonomers used in the polymerization.

The fluorine and methoxy substituents play a critical role in determining the photophysical properties of the resulting materials. The presence of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for charge injection and transport in electronic devices. The methoxy group, being electron-donating, can influence the emission color and efficiency of fluorescent or phosphorescent materials.

Table 2: Potential Applications of Materials Derived from this compound

| Material Type | Potential Application | Role of Substituents |

|---|---|---|

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Fluorine for HOMO/LUMO tuning; Methoxy for emission control |

| Dendrimers | Organic Photovoltaics (OPVs) | Enhancing solubility and film morphology |

Application in Methodological Development in Organic Synthesis

The development of new and efficient synthetic methods is a driving force in organic chemistry. Substituted aromatic compounds with a unique combination of functional groups are often used as test substrates to explore the scope and limitations of new reactions. This compound, with its distinct electronic and steric environment, can serve as a valuable tool in methodological development.

For example, the presence of both a bromo and a fluoro substituent on the same ring allows for the investigation of selective cross-coupling or substitution reactions. A new catalyst or reaction condition could be tested for its ability to selectively react with the bromo group while leaving the fluoro group intact, or vice versa. The methoxy and methyl groups provide additional steric and electronic factors that can influence the outcome of the reaction, providing a more challenging and informative test of the new methodology.

Furthermore, the compound can be used to study the mechanisms of various organic reactions. The effect of the different substituents on the rate and selectivity of a reaction can provide valuable insights into the transition state and the role of electronic and steric effects. For instance, a related compound, 1-bromo-2-fluoro-4-methylbenzene, is utilized as a starting material in the synthesis of 4-Bromo-2-fluorobenzoic acid, which in turn is a precursor for more complex molecules guidechem.com. This highlights the role of such substituted benzenes as foundational materials in multi-step synthetic sequences.

Advanced Spectroscopic Analysis Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would be essential for unambiguous assignment of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electronic effects (induction and resonance) of the substituents on the benzene (B151609) ring.

Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with each other and will also exhibit coupling to the fluorine atom. The proton at C5 will likely be a doublet of doublets due to ortho-coupling with the proton at C6 and a smaller meta-coupling to the fluorine at C2. The proton at C6 will also be a doublet of doublets due to ortho-coupling with the proton at C5 and a para-coupling to the fluorine at C2.

Methoxy Group Protons: The methoxy group (-OCH₃) protons will appear as a singlet, typically in the range of δ 3.8-4.0 ppm.

Methyl Group Protons: The methyl group (-CH₃) protons will also appear as a singlet, generally at a more upfield position compared to the methoxy group, around δ 2.2-2.5 ppm.

A hypothetical ¹H NMR data table based on related compounds is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ~7.0-7.3 | dd | J(H-H) = ~8-9, J(H-F) = ~4-5 |

| H-6 | ~6.8-7.1 | dd | J(H-H) = ~8-9, J(H-F) = ~1-2 |

| -OCH₃ | ~3.85 | s | - |

| -CH₃ | ~2.30 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be significantly affected by the electronegativity of the attached substituents.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-2) will show a large one-bond coupling (¹JCF) and will be significantly deshielded. The carbon attached to the bromine (C-1) will appear at a lower field. The carbon attached to the methoxy group (C-4) will be deshielded due to the oxygen atom.

Methoxy Carbon: The carbon of the methoxy group will resonate around δ 55-60 ppm.

Methyl Carbon: The methyl carbon will appear at a higher field, typically around δ 15-20 ppm.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 | ~115-120 | ~2-5 (²JCF) |

| C-2 | ~155-160 (d) | ~240-250 (¹JCF) |

| C-3 | ~120-125 | ~15-20 (²JCF) |

| C-4 | ~150-155 | ~1-3 (⁴JCF) |

| C-5 | ~115-120 | ~4-6 (³JCF) |

| C-6 | ~110-115 | ~1-3 (⁴JCF) |

| -OCH₃ | ~56 | - |

| -CH₃ | ~16 | ~3-5 (³JCF) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom. The chemical shift will be influenced by the other substituents on the ring. The fluorine signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons.

2D NMR Techniques

To confirm the assignments from 1D NMR, various 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This would establish the correlation between the coupled aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the substitution pattern. For instance, correlations between the methoxy protons and C-4, and the methyl protons and C-3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would show through-space correlations between protons, which can help to confirm the spatial arrangement of the substituents. For example, a NOE between the methoxy protons and the aromatic proton at C-5, and between the methyl protons and the aromatic proton at C-2 (if present) would be anticipated.

Infrared (IR) Spectroscopic Analysis Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic, -CH₃ & -OCH₃) | 2950-2850 |

| C=C stretching (aromatic) | 1600-1450 |

| C-O stretching (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-F stretching | 1250-1000 |

| C-Br stretching | 600-500 |

| C-H bending (out-of-plane) | 900-675 |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₈H₈BrFO), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

Predicted Molecular Ion Peaks:

[M]⁺ (with ⁷⁹Br): m/z = 218.98

[M+2]⁺ (with ⁸¹Br): m/z = 220.98

The fragmentation pattern would likely involve the loss of the substituents. Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy radical (•OCH₃), and the loss of a bromine atom (•Br).

Predicted Key Fragments:

| Fragment Ion | Predicted m/z |

| [M - CH₃]⁺ | 203.97 / 205.97 |

| [M - OCH₃]⁺ | 187.96 / 189.96 |

| [M - Br]⁺ | 139.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis Methodologies for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The substitution on the benzene ring will influence the position (λ_max) and intensity (ε) of these bands. Typically, substituted benzenes show two main absorption bands:

π → π* transitions: These are usually intense and occur at shorter wavelengths.

n → π* transitions: These are typically less intense and occur at longer wavelengths, often arising from the non-bonding electrons on the oxygen and halogen atoms.

While specific experimental data is unavailable, the λ_max values would be expected to be in the range of 200-300 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. However, this analysis is contingent on the ability to grow a suitable single crystal of the compound. As of the latest literature search, there is no reported crystal structure for this compound. If a crystal structure were to be determined, it would provide invaluable information to validate the structural features predicted by the other spectroscopic methods.

Future Research Horizons for this compound

The polysubstituted aromatic compound, this compound, represents a potentially valuable building block in synthetic chemistry. Its unique arrangement of halo, activating, and deactivating groups offers a rich platform for selective functionalization. However, dedicated research on this specific molecule is sparse. This article explores future research directions and unexplored avenues that could unlock the synthetic potential of this compound, focusing on modern and forward-thinking chemical methodologies.

Future Research Directions and Unexplored Avenues for 1 Bromo 2 Fluoro 4 Methoxy 3 Methylbenzene Research

Future investigations into 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene are poised to leverage cutting-edge synthetic and analytical techniques. The focus will likely be on developing efficient, sustainable, and automated methods for its synthesis and subsequent derivatization, thereby establishing its role as a versatile intermediate in medicinal and materials chemistry.

The traditional synthesis of bromoarenes often involves elemental bromine and a Lewis acid catalyst like iron(III) bromide, which presents safety and environmental concerns. chemguide.co.uklibretexts.org Future research should prioritize the development of greener synthetic routes to this compound.

Key areas for exploration include:

Alternative Brominating Agents: Moving away from liquid bromine, research could explore reagents like N-Bromosuccinimide (NBS) or stable, solid bromide-bromate mixtures, which are safer to handle and generate bromine in situ. chemindigest.comorganic-chemistry.org

Catalytic Systems: The use of catalytic systems that avoid stoichiometric and hazardous reagents is a primary goal of green chemistry. Vanadium pentoxide, for instance, has been shown to effectively catalyze bromination using tetrabutylammonium (B224687) bromide and hydrogen peroxide under mild conditions. organic-chemistry.org Another avenue is the Brønsted acid-catalyzed halogenation, which can be effective even for arenes with electron-withdrawing groups under mild conditions using solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.org

Process Intensification: Implementing continuous flow chemistry for the synthesis would offer significant advantages in safety, control over reaction parameters (temperature, pressure, mixing), and scalability. rsc.orgresearchgate.net This approach minimizes the volume of hazardous reagents at any given time and can lead to higher yields and purity.

A comparison of potential synthetic strategies is outlined below:

| Strategy | Traditional Method (e.g., Br2/FeBr3) | Greener Alternative | Potential Advantages of Greener Route |

| Brominating Agent | Liquid Bromine | N-Bromosuccinimide (NBS), Bromide/Bromate couple | Safer handling, reduced toxicity, improved atom economy. |